ARUK2007145

PI5P4K Kinase inhibition Isoform selectivity

ARUK2007145 is the preferred cell-active dual inhibitor of PI5P4Kα and PI5P4Kγ for experiments requiring simultaneous blockade of both isoforms. Its balanced biochemical potency (α/γ fold-selectivity 5), high passive permeability (12.9×10⁻⁶ cm/s), and efflux ratio of 0.98 ensure reliable intracellular target engagement without efflux confounds. Ideal for short-term acute signaling studies, target engagement assays, and SAR benchmarking. Isoform-selective alternatives (ARUK2002821, NIH-12848) fail to address compensatory PI5P4K signaling, making this dual probe essential for definitive pathway interrogation.

Molecular Formula C18H13ClN4S2
Molecular Weight 384.9 g/mol
Cat. No. B12367136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARUK2007145
Molecular FormulaC18H13ClN4S2
Molecular Weight384.9 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)NC2=NC=NC3=C2SC(=C3)C4=C(N=CC=C4)Cl
InChIInChI=1S/C18H13ClN4S2/c1-24-12-6-4-11(5-7-12)23-18-16-14(21-10-22-18)9-15(25-16)13-3-2-8-20-17(13)19/h2-10H,1H3,(H,21,22,23)
InChIKeyYGLJUHZYDURHAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ARUK2007145: A Potent, Cell-Active Dual Inhibitor of PI5P4Kα and PI5P4Kγ


ARUK2007145 (compound 39) is a rationally designed, cell-active dual inhibitor of the α and γ isoforms of the lipid kinase phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) [1]. This thieno[3,2-d]pyrimidine-based probe molecule exhibits pIC50 values of 7.3 (PI5P4Kα) and 8.1 (PI5P4Kγ) in biochemical ADP-Glo assays, with a fold-selectivity of 5 (α/γ IC50 ratio) [1]. It demonstrates a balanced ADMET profile suitable for cellular experimentation: high passive permeability (12.9 × 10⁻⁶ cm/s), an efflux ratio of 0.98 in MDCK-MDR1 cells, and moderate aqueous solubility (10 μM at pH 7.4), though it is subject to rapid turnover in mouse liver microsomes (MLM t½ = 0.44 min) [1].

Why In-Class PI5P4K Inhibitors Cannot Replace ARUK2007145 for Dual-Target Cellular Studies


The PI5P4K family comprises three isoforms (α, β, γ) with distinct cellular roles and tissue distributions, and inhibitor selectivity profiles vary dramatically across available tool compounds [1]. In-class substitution is complicated by the fact that many PI5P4K inhibitors are isoform-selective: ARUK2002821 (compound 36) exhibits pIC50 = 8.0 for PI5P4Kα with no measurable inhibition of PI5P4Kγ [2], while NIH-12848 inhibits PI5P4Kγ with an apparent IC50 of ~3.3 μM but shows no activity against PI5P4Kα or PI5P4Kβ at concentrations up to 100 μM . Even among dual inhibitors, substantial differences in α/γ selectivity ratios, cellular permeability, and metabolic stability necessitate careful compound selection based on the specific experimental system [1].

ARUK2007145: Quantitative Comparative Evidence vs. PI5P4K Inhibitors


Dual Isoform Potency: ARUK2007145 vs. Isoform-Selective Inhibitors

ARUK2007145 demonstrates balanced dual inhibition of PI5P4Kα and PI5P4Kγ, unlike isoform-selective probes. In the same ADP-Glo assay format, ARUK2007145 exhibits pIC50 values of 7.3 (PI5P4Kα) and 8.1 (PI5P4Kγ), with a fold-selectivity of 5 [1]. In contrast, the PI5P4Kα-selective probe ARUK2002821 displays pIC50 = 8.0 for PI5P4Kα but no measurable inhibition of PI5P4Kγ (pIC50 < 4.3) [2]. Similarly, the PI5P4Kγ-selective inhibitor NIH-12848 shows an IC50 of ~3.3 μM for PI5P4Kγ (equivalent to pIC50 ≈ 5.5) with no detectable activity against PI5P4Kα at concentrations up to 100 μM .

PI5P4K Kinase inhibition Isoform selectivity

Selectivity Profile vs. Alternative Dual Inhibitor Compound 32

Among dual PI5P4Kα/γ inhibitors in the same chemical series, ARUK2007145 offers a distinct selectivity profile compared to compound 32. ARUK2007145 displays a fold-selectivity (α IC50/γ IC50) of 5, reflecting near-equipotent inhibition of both isoforms [1]. In contrast, compound 32 exhibits a fold-selectivity of 11, driven by lower PI5P4Kα potency (pIC50 < 6.2 vs. 7.3 for PI5P4Kγ) [1]. Both compounds show no inhibition of PI5P4Kβ (IC50 > 10 μM) [1].

PI5P4K Selectivity Dual inhibition

Cellular Target Engagement vs. Related Dual Inhibitor Compound 10

ARUK2007145 demonstrates robust cellular target engagement of wild-type PI5P4Kγ. In the InCELL Pulse thermal stabilization assay, ARUK2007145 achieves a cellular pIC50 of 7.3 for PI5P4Kγ-WT [1]. This is comparable to compound 10, another dual inhibitor in the series, which exhibits a cellular pIC50 of 7.7 in the same assay [1]. However, ARUK2007145 maintains higher PI5P4Kα potency in biochemical assays (pIC50 7.3 vs. 6.2 for compound 10) [1].

Cellular assay Target engagement PI5P4Kγ

ADMET Properties: Permeability and Efflux vs. Compound 17

ARUK2007145 exhibits superior passive permeability and lower efflux compared to compound 17, a structurally related dual inhibitor. In MDCK-MDR1 cell monolayers, ARUK2007145 shows an A→B apparent permeability (Papp) of 12.9 × 10⁻⁶ cm/s with an efflux ratio of 0.98, indicating high passive diffusion without active efflux [1]. In contrast, compound 17 displays markedly lower permeability (Papp = 1.33 × 10⁻⁶ cm/s) and a high efflux ratio of 64.3, suggesting it is a substrate for P-glycoprotein-mediated efflux [1]. Both compounds exhibit moderate aqueous solubility (10 μM at pH 7.4) [1].

ADMET Permeability Efflux ratio

Metabolic Stability Limitation: ARUK2007145 vs. In Vivo-Suitable Analogs

ARUK2007145 is explicitly designated as a cell-active probe, not an in vivo tool, due to rapid metabolic clearance. Its half-life in mouse liver microsomes (MLMs) is 0.44 minutes, reflecting very high intrinsic clearance [1]. In contrast, compound 32 exhibits a markedly longer MLM half-life of 51.4 minutes, while compound 15 achieves 383 minutes [1]. The authors note that ARUK2007145 is unlikely to make a useful in vivo tool due to this rapid turnover [1].

Metabolic stability Microsomes In vivo

Isoform Selectivity: ARUK2007145 vs. NIH-12848 (γ-Selective Probe)

ARUK2007145 demonstrates excellent selectivity against the PI5P4Kβ isoform. In ADP-Glo assays, ARUK2007145 shows no measurable inhibition of PI5P4Kβ (IC50 > 10 μM) [1]. This β-sparing profile is shared by NIH-12848, which also shows no PI5P4Kβ inhibition at concentrations up to 100 μM . However, the critical difference lies in α-isoform activity: ARUK2007145 potently inhibits PI5P4Kα (pIC50 = 7.3), whereas NIH-12848 is completely inactive against PI5P4Kα at 100 μM .

PI5P4Kβ Isoform selectivity Kinase panel

Optimal Use Cases for ARUK2007145 Based on Quantitative Evidence


Cellular Studies Requiring Simultaneous PI5P4Kα and PI5P4Kγ Inhibition

ARUK2007145 is the preferred probe for cell-based experiments where dual blockade of PI5P4Kα and PI5P4Kγ is essential to interrogate overlapping or compensatory signaling pathways. Its balanced biochemical potency (α pIC50 7.3, γ pIC50 8.1) and high cellular permeability (Papp 12.9 × 10⁻⁶ cm/s) with no efflux liability ensure reliable intracellular target engagement of both isoforms [1]. In contrast, isoform-selective probes (ARUK2002821 or NIH-12848) would leave one isoform uninhibited, confounding interpretation [2] .

Acute Cell-Based Assays Not Requiring Extended Compound Stability

ARUK2007145 is ideally suited for short-term cellular experiments (e.g., signaling pathway activation, target engagement assays, acute phenotypic screens) where its rapid metabolic clearance (MLM t½ = 0.44 min) does not compromise data interpretation [1]. Its balanced ADMET profile—high permeability, moderate solubility (10 μM), and no efflux—makes it a reliable cell-active probe, whereas compounds with high efflux ratios (e.g., compound 17 with efflux ratio 64.3) may yield inconsistent intracellular exposure [1].

Structure-Activity Relationship (SAR) Benchmarking for Dual PI5P4Kα/γ Inhibitors

ARUK2007145 serves as an optimal reference compound for SAR studies aimed at developing next-generation dual PI5P4Kα/γ inhibitors. Its well-characterized biochemical profile (α/γ fold-selectivity = 5), cellular activity (InCELL Pulse pIC50 = 7.3), and comprehensive ADMET data (permeability, efflux, solubility, MLM stability) provide a benchmark against which new analogs can be compared [1]. Notably, its short microsomal half-life identifies a clear optimization vector for medicinal chemistry efforts seeking to improve metabolic stability while maintaining dual potency [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARUK2007145

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.